2-[1-(5-bromo-2-chloropyridin-3-yl)-N-methylformamido]-N-cyclopropylacetamide
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Overview
Description
2-[1-(5-bromo-2-chloropyridin-3-yl)-N-methylformamido]-N-cyclopropylacetamide is a complex organic compound characterized by its bromine and chlorine atoms on the pyridine ring, and its amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method includes the reaction of 5-bromo-2-chloropyridine with methylformamide under controlled conditions to form the intermediate N-methylformamide derivative. This intermediate is then reacted with cyclopropylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. This involves the use of specialized reactors and precise control of temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine and chlorine atoms can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to remove halogens, resulting in different derivatives.
Substitution: The halogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Bromine and chlorine can be converted to bromate and chlorate ions, respectively.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Different functional groups can be introduced, leading to a variety of substituted pyridine derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of halogens and amide groups allows it to bind to enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
2-[1-(5-bromo-2-chloropyridin-3-yl)-N-methylformamido]-N-ethylacetamide
2-[1-(5-bromo-2-chloropyridin-3-yl)-N-methylformamido]-N-propylacetamide
2-[1-(5-bromo-2-chloropyridin-3-yl)-N-methylformamido]-N-butylacetamide
Uniqueness: This compound is unique due to its specific combination of halogens and amide groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(cyclopropylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClN3O2/c1-17(6-10(18)16-8-2-3-8)12(19)9-4-7(13)5-15-11(9)14/h4-5,8H,2-3,6H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIVLDCREXXOTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC1)C(=O)C2=C(N=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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